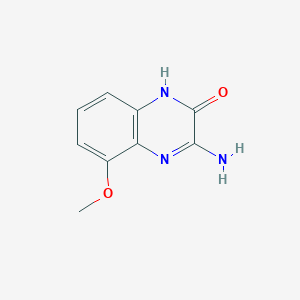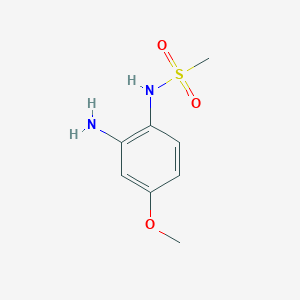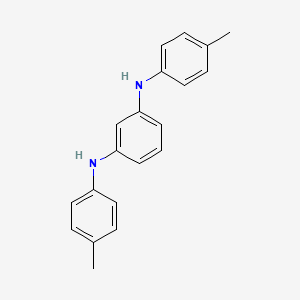
N~1~,N~3~-Bis(4-methylphenyl)benzene-1,3-diamine
Overview
Description
“N~1~,N~3~-Bis(4-methylphenyl)benzene-1,3-diamine” is a chemical compound with the molecular formula C20H20N2 . It is also known by other names such as "N,N’-Bis(methylphenyl)-1,4-benzenediamine" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with two amine groups attached at the 1 and 3 positions. Each of these amine groups is further substituted with a 4-methylphenyl group .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of approximately 288.386 Da . For more detailed physical and chemical properties, you may want to refer to databases like PubChem or ChemSpider .Scientific Research Applications
Corrosion Inhibition
One of the primary applications of compounds similar to N1,N3-Bis(4-methylphenyl)benzene-1,3-diamine is in the field of corrosion inhibition. Singh and Quraishi (2016) investigated novel synthesize compounds for their corrosion inhibiting properties on mild steel in acidic environments. Their study revealed that these Schiff base molecules exhibit significant corrosion inhibition efficiencies, behaving predominantly as cathodic type inhibitors. The inhibitors work by blocking the electrode surface through adsorption, obeying the Langmuir adsorption isotherm, confirmed through SEM/AFM studies which showed protected metal surfaces in the presence of inhibitors compared to damaged surfaces in blank acid solutions (Singh & Quraishi, 2016).
Conducting Polymers
Turac, Sahmetlioglu, and Toppare (2014) focused on the synthesis and characterization of conducting copolymers involving thiophene derivatives. Through electrochemical copolymerizations, the research showcased the potential of similar diamine compounds in creating materials with enhanced conductivity. The copolymers were characterized using various techniques, indicating their promise in electronics and materials science (Turac, Sahmetlioglu, & Toppare, 2014).
High-Performance Polymers
Morikawa, Miyata, and Nishimura (2012) explored the synthesis and properties of polyimides derived from diamines similar to N1,N3-Bis(4-methylphenyl)benzene-1,3-diamine, revealing their application in creating high-performance polymers. These polymers exhibited desirable properties such as high thermal stability and amorphous nature, which are crucial for advanced material applications (Morikawa, Miyata, & Nishimura, 2012).
Optical and Electronic Materials
Research by Subashchandrabose et al. (2013) into N1 - N2-bis((pyridine-4-yl)methylene)benzene-1,2-diamine, a compound with structural similarities, demonstrated its potential in optical and electronic applications. The study highlighted meticulous conformational analysis, vibrational assignments, and the analysis of non-linear optical behavior, showcasing the relevance of such diamine compounds in developing materials with specific electronic and optical properties (Subashchandrabose et al., 2013).
Mechanism of Action
Target of Action
DTPD, also known as N1,N~3~-Bis(4-methylphenyl)benzene-1,3-diamine, is primarily used as an antioxidant in the rubber industry . Its primary targets are the free radicals that are produced during the oxidation process of rubber .
Mode of Action
DTPD acts as a radical scavenger, neutralizing free radicals produced during the oxidation process . By binding to these free radicals, DTPD prevents them from reacting with the rubber, thereby inhibiting the aging process .
Biochemical Pathways
The primary biochemical pathway involved in the action of DTPD is the oxidation process of rubber. During this process, free radicals are produced, which can react with the rubber, leading to its degradation . DTPD interferes with this pathway by neutralizing the free radicals, thereby preventing the degradation of the rubber .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drugs and their absorption, distribution, metabolism, and excretion (ADME) in the body, in the context of DTPD, we can discuss its physical and chemical properties. DTPD has a molecular weight of 288.3862, a density of 1.135 g/cm3, and a boiling point of 475.4ºC at 760 mmHg . These properties can affect its distribution and stability in the rubber matrix.
Result of Action
The primary result of DTPD’s action is the prevention of aging in rubber products . By neutralizing free radicals, DTPD prevents the degradation of the rubber, thereby extending the lifespan of the rubber products .
Action Environment
The efficacy and stability of DTPD can be influenced by various environmental factors such as temperature, light, and the presence of other chemicals . For instance, DTPD has good thermal stability, allowing it to maintain its antioxidant effects even at high temperatures . .
properties
IUPAC Name |
1-N,3-N-bis(4-methylphenyl)benzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2/c1-15-6-10-17(11-7-15)21-19-4-3-5-20(14-19)22-18-12-8-16(2)9-13-18/h3-14,21-22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBIAJQNHWMGTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=CC=C2)NC3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583565 | |
| Record name | N~1~,N~3~-Bis(4-methylphenyl)benzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
620-49-5, 620-91-7 | |
| Record name | N1,N3-Bis(4-methylphenyl)-1,3-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=620-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N~1~,N~3~-Bis(4-methylphenyl)benzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-Di-(p-tolyl)-p-phenylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



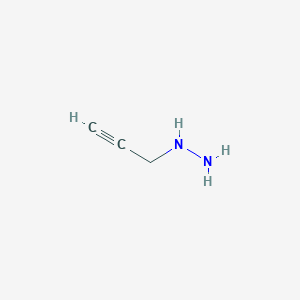
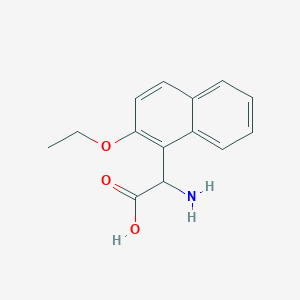

![2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1628411.png)


![2-(2H-1,3-benzodioxol-5-yl)-6-nitroimidazo[1,2-a]pyridine](/img/structure/B1628415.png)
